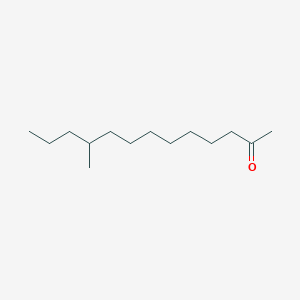![molecular formula C10H14O2 B14301347 [5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid CAS No. 116236-72-7](/img/structure/B14301347.png)
[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid is an organic compound with the molecular formula C11H14O2 It is characterized by a cyclopentene ring substituted with a prop-2-en-1-yl group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via a Grignard reaction, where a suitable alkyl halide reacts with magnesium to form the Grignard reagent, which then reacts with the cyclopentene ring.
Acetic Acid Moiety Addition:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bonds.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated compounds, amides
Aplicaciones Científicas De Investigación
[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of [5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentaneacetic acid: Similar structure but lacks the prop-2-en-1-yl group.
Cyclopenteneacetic acid: Similar structure but lacks the prop-2-en-1-yl group.
Prop-2-en-1-ylcyclopentane: Similar structure but lacks the acetic acid moiety.
Uniqueness
[5-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]acetic acid is unique due to the presence of both the prop-2-en-1-yl group and the acetic acid moiety on the cyclopentene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
116236-72-7 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
2-(5-prop-2-enylcyclopenten-1-yl)acetic acid |
InChI |
InChI=1S/C10H14O2/c1-2-4-8-5-3-6-9(8)7-10(11)12/h2,6,8H,1,3-5,7H2,(H,11,12) |
Clave InChI |
VFPPXDMSUHWFIZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1CCC=C1CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine](/img/structure/B14301270.png)
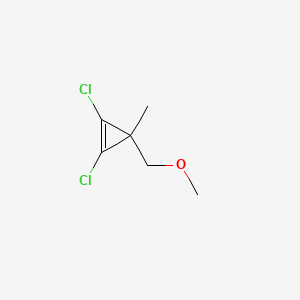
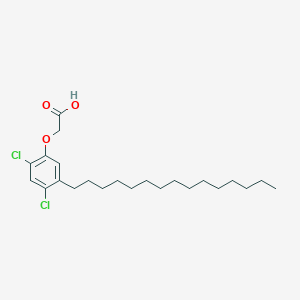
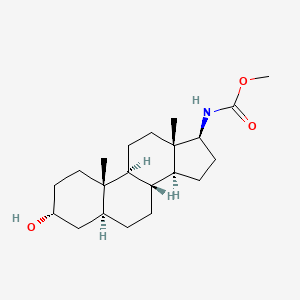
![2-[2-(Ethylamino)benzamido]benzoic acid](/img/structure/B14301294.png)
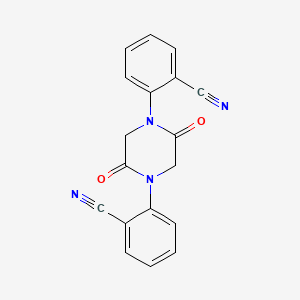
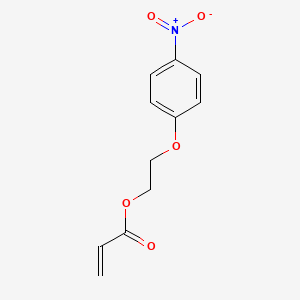

![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-7,9-dicarboxylic acid](/img/structure/B14301327.png)
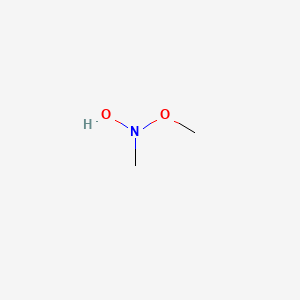
![Furan, 2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14301339.png)
![5-Hydroxynaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14301340.png)
![1,3-Dichloro-5-[(3,4-dichlorophenyl)methyl]-2-methylbenzene](/img/structure/B14301343.png)
